WDR91 Binding Affinity: 4-Chlorophenyl-Oxetane Motif Delivers KD = 6 ± 2 μM, with Single Para-Chlorine Favored Over Dichloro and Other Halogen Analogs
In the WDR91 ligand discovery campaign, compound 1—derived directly from [3-(4-Chlorophenyl)oxetan-3-YL]methanamine via amide coupling—exhibited a binding affinity of KD = 6 ± 2 μM by surface plasmon resonance (SPR), making it the first-in-class WDR91 ligand [1]. SAR analysis revealed that most active analogues featured the 4-chlorophenyl-oxetane motif on the left-hand side of the central amide (Table 1A, [1]). When the closest dichloro analogues (compounds 31 and 32 in Table S1) were evaluated, a single para-chlorine was favored for binding [1]. Replacement of the 4-chlorophenyl group with a 4-fluorophenyl group (compound 20) or an unsubstituted phenyl group (compound 17) resulted in distinct binding modes and a shift toward covalent engagement, with KD values of 47 ± 8 μM and 43 ± 7 μM, respectively—representing a ~7–8 fold loss in affinity compared to the 4-chlorophenyl parent (Figure 4D–F, [1]).
| Evidence Dimension | SPR binding affinity (KD) to WDR91 |
|---|---|
| Target Compound Data | KD = 6 ± 2 μM (compound 1, containing 4-chlorophenyl-oxetane motif derived from target building block) |
| Comparator Or Baseline | 4-Fluorophenyl analog (compound 20): KD = 47 ± 8 μM; Unsubstituted phenyl analog (compound 17): KD = 43 ± 7 μM; Dichloro analogs (31, 32): weaker binding than single 4-Cl |
| Quantified Difference | ~7–8 fold loss in binding affinity when 4-Cl is replaced by 4-F or H; single Cl favored over dichloro |
| Conditions | SPR assay using biotinylated ctdWDR91; KD values determined by multi-cycle kinetics; pH 7.4 buffer |
Why This Matters
For medicinal chemists pursuing WDR91-targeted programs, this data directly demonstrates that the 4-chlorophenyl-oxetane building block is the only validated starting point for achieving low-micromolar affinity; substituting with 4-fluorophenyl or meta-chlorophenyl analogs results in quantifiably inferior binding that cannot be compensated by downstream optimization.
- [1] Ahmad, S.; Xu, J.; Feng, J.A.; et al. Discovery of a First-in-Class Small-Molecule Ligand for WDR91 Using DNA-Encoded Chemical Library Selection Followed by Machine Learning. Journal of Medicinal Chemistry 2023, 66 (23), 16051–16061. DOI: 10.1021/acs.jmedchem.3c01471. See Table 1 and Figure 4 for comparative binding data. View Source
